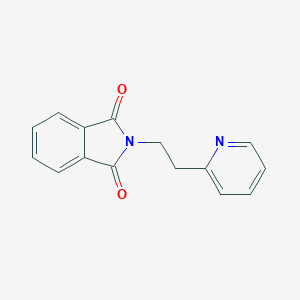

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

概述

描述

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that features both isoindoline and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly synthetic approaches .

化学反应分析

Types of Reactions: 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione, including 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, exhibit notable antibacterial and antifungal properties. For example, a study synthesized a series of compounds based on this scaffold and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant bacteriostatic effects, comparable to standard antibiotics like ampicillin .

1.2 Mechanism of Action

The mechanism by which these compounds exert their antimicrobial effects is linked to their ability to bind to bacterial membranes and interfere with cellular processes. The presence of the phthalimide moiety is believed to enhance interaction with cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis, which is critical for fungal cell membrane integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the isoindoline core can significantly affect biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| -Cl | Increases antibacterial potency |

| -NO₂ | Reduces antifungal activity |

| -CH₃ | Moderate effect on both |

This table summarizes findings from various studies that highlight how different chemical modifications can lead to enhanced or diminished biological activities .

Case Studies

3.1 Synthesis and Evaluation of Derivatives

A comprehensive study involved synthesizing multiple derivatives of this compound through various reaction pathways. The synthesized compounds were screened for their antimicrobial efficacy against several pathogens. Notably, compounds AK1 and BK1 demonstrated the highest activity against the tested bacteria and fungi, indicating their potential as lead compounds for drug development .

3.2 Clinical Relevance

The clinical implications of these findings are substantial. The development of new antibiotics is critical in the face of rising antibiotic resistance. Compounds derived from this compound could serve as templates for creating novel antimicrobial agents that are effective against resistant strains.

作用机制

The mechanism of action of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors, modulating their activity and potentially exerting antipsychotic effects.

相似化合物的比较

N-isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the pyridine moiety.

2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: Contains a similar isoindoline-1,3-dione structure with different substituents.

Uniqueness: 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of both pyridine and isoindoline rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and application .

生物活性

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates both isoindoline and pyridine moieties, which contribute to its diverse chemical reactivity and biological effects. Current research has focused on its applications in treating neurological disorders, metabolic diseases, and as a potential anticancer agent.

Target Receptors

The primary target of this compound is the Dopamine D2 receptor . This compound acts as a ligand for this receptor, influencing various biochemical pathways associated with neural signaling. The interaction with the D2 receptor is crucial for its potential therapeutic effects in conditions such as schizophrenia and Parkinson's disease.

Biochemical Pathways

Upon binding to the D2 receptor, this compound modulates neurotransmitter release and neuronal excitability. Studies indicate that compounds with similar structures can reverse symptoms of Parkinsonism in animal models, suggesting a significant role in dopaminergic signaling pathways.

Antipsychotic Potential

Research indicates that this compound may exhibit antipsychotic properties through its interaction with dopamine receptors. In vitro studies have shown that it can effectively inhibit dopamine receptor activity, which is beneficial in managing symptoms of psychotic disorders.

Neuroprotective Effects

In addition to its antipsychotic potential, this compound has been studied for neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines, including osteosarcoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cancer cell proliferation.

Binding Studies

Binding studies using fluorescence quenching techniques have revealed that this compound interacts strongly with bovine serum albumin (BSA), indicating a high affinity for protein binding. This interaction is essential for understanding its pharmacokinetics and therapeutic efficacy.

Synthesis Methods

The synthesis of this compound typically involves the condensation of aromatic primary amines with maleic anhydride derivatives under reflux conditions. Various synthetic routes have been optimized to enhance yield and purity:

| Method | Conditions | Yield |

|---|---|---|

| Condensation with Maleic Anhydride | Isopropanol and water at reflux | Moderate to High |

| Use of Catalysts | SiO₂-tpy-Nb catalyst | Enhanced Yield |

Study on Anticholinesterase Activity

A series of isoindoline derivatives were synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity. The results indicated that compounds similar to this compound exhibited significant inhibition of AChE, suggesting potential use in treating Alzheimer's disease through cholinergic modulation .

Neuroprotective Study in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in a marked reduction in neurodegeneration markers compared to control groups. This highlights its potential as a neuroprotective agent.

属性

IUPAC Name |

2-(2-pyridin-2-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSOQPQMYBPJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282705 | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-26-9 | |

| Record name | 17624-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17624-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione influence the biological activity of platinum(II) complexes?

A1: Research suggests that incorporating this compound as a ligand in dinuclear platinum(II) complexes can enhance their targeting to bone cancer cells. This is likely due to the bone-targeting properties attributed to similar bisphosphonate groups. [] In the study, complex 2, featuring a tetraethyl (((bis(1,3-dioxo-2-(2-(pyridin-2-yl)ethyl)isoindolin-5-yl)methylene)amino)methylene)bis(phosphonate) ligand alongside this compound moieties, demonstrated the highest potency against U2OS osteosarcoma cells compared to other tested complexes. This suggests a synergistic effect between the platinum(II) core and the specific ligand combination in targeting and inhibiting cancer cell growth. Further research is needed to fully elucidate the mechanism of action and confirm the specific role of this compound in this context. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。